molecular formula C10H15N B196092 Phenpromethamine CAS No. 93-88-9

Phenpromethamine

Cat. No.: B196092
CAS No.: 93-88-9
M. Wt: 149.23 g/mol
InChI Key: AUFSOOYCQYDGES-UHFFFAOYSA-N
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Description

Phenpromethamine, also known as N-methyl-2-phenylpropan-1-amine, is a sympathomimetic nasal decongestant of the phenethylamine group. It was previously marketed under the brand name Vonedrine from 1943 through 1960 but is no longer available. The compound is a stimulant and has been banned by the World Anti-Doping Agency .

Scientific Research Applications

Mechanism of Action

Target of Action

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant . It primarily targets the sympathetic nervous system . The sympathetic nervous system is part of the autonomic nervous system that regulates the body’s unconscious actions. It is often responsible for the body’s “fight or flight” response to stressful situations.

Biochemical Pathways

It is known to produce mass spectra almost identical to those produced by methamphetamine (ma) and amphetamine (ap), when analyzed by liquid chromatography/mass spectrometry (lc/ms) This suggests that this compound might affect similar biochemical pathways as these substances

Pharmacokinetics

It is known that this compound was previously marketed as a nasal inhaler , suggesting that it may be absorbed through the nasal mucosa.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets.

Safety and Hazards

Phenpromethamine is a combustible liquid and may be corrosive to metals. It is toxic if swallowed and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

Phenpromethamine plays a significant role in biochemical reactions as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules, primarily affecting the adrenergic receptors. This compound stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure. It also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the adrenergic receptors on the cell surface, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway. This activation results in increased intracellular calcium levels, which can affect muscle contraction and other cellular functions. This compound also modulates gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. It acts as an agonist, mimicking the action of endogenous catecholamines like norepinephrine. This binding leads to the activation of G-proteins and subsequent activation of adenylate cyclase, resulting in increased production of cAMP. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the observed physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause desensitization of adrenergic receptors, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as a mild stimulant, increasing alertness and reducing fatigue. At higher doses, it can cause significant increases in heart rate and blood pressure, leading to potential toxic effects. Chronic administration of high doses of this compound in animal models has been associated with adverse effects such as hypertension, arrhythmias, and neurotoxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which facilitate its conversion to more hydrophilic metabolites for excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters such as the norepinephrine transporter (NET) and dopamine transporter (DAT). These transporters facilitate the uptake of this compound into cells, where it can exert its effects. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is influenced by its localization within the cell, as it needs to interact with membrane-bound receptors to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenpromethamine can be synthesized through the condensation of unsaturated amines with aromatic compounds. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Phenpromethamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Shares a similar structure but has a higher potential for abuse and addiction.

    Amphetamine: Similar stimulant effects but differs in its chemical structure and potency.

    Phenylpropanolamine: Used as a decongestant and appetite suppressant, with a similar mechanism of action.

Uniqueness

Phenpromethamine is unique in its specific binding affinity and pharmacokinetic profile, which distinguishes it from other similar compounds. Its historical use as a nasal decongestant and its subsequent ban highlight its distinct regulatory and safety profile .

Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSOOYCQYDGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861690
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-88-9
Record name Phenpromethamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenpromethamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENPROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that this compound is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by this compound could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing this compound often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is this compound contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that this compound was present in a significant portion of these products [, ]. Specifically, this compound was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of this compound relate to its potential for abuse?

A3: this compound belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which this compound might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate this compound from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like this compound) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying this compound in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of this compound?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of this compound and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of this compound under different conditions [].

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